molecular formula C13H21NO B13258148 [(2,5-Dimethylphenyl)methyl](1-methoxypropan-2-yl)amine

[(2,5-Dimethylphenyl)methyl](1-methoxypropan-2-yl)amine

Cat. No.: B13258148
M. Wt: 207.31 g/mol
InChI Key: RUJGTBFRADPMPE-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Patterns

The molecular formula C₁₃H₂₁NO (molecular weight: 207.31 g/mol) defines a bifunctional structure comprising two distinct domains. The aromatic component consists of a 2,5-dimethylphenyl group, where methyl substituents occupy the 2- and 5-positions of the benzene ring. This aryl system connects via a methylene (-CH₂-) bridge to a secondary amine nitrogen, which itself bonds to a 1-methoxypropan-2-yl group.

The SMILES notation (CC(NCC1=CC(C)=CC=C1C)COC) reveals critical bonding features:

  • Aromatic system : Benzene ring with methyl groups at positions 2 and 5
  • Amine linkage : N-CH₂-aryl connectivity
  • Oxyalkyl chain : Methoxy (-OCH₃) group at position 1 of a propan-2-yl backbone

Key bond characteristics include:

  • C-N bond length : Estimated at ~1.45 Å (typical for aliphatic amines)
  • C-O bond : ~1.43 Å in the methoxy group
  • Dihedral angles : Steric interactions between methyl groups on the aryl ring and the methoxypropyl chain likely impose constraints on molecular flexibility
Molecular Property Value/Description Source
Molecular weight 207.31 g/mol
Aromatic substitution 2,5-dimethylphenyl
Amine type Secondary aliphatic amine
Ether functionality 1-methoxypropan-2-yl

Comparative Analysis with Substituted Benzylamine Derivatives

Structural differentiation from conventional benzylamines arises from three key modifications:

  • Aromatic substitution pattern :

    • Compared to unsubstituted benzylamine (C₆H₅CH₂NH₂), the 2,5-dimethyl groups introduce steric bulk (Tolman cone angle increase ~30°) and electron-donating effects (+I effect).
    • Contrasted with para-substituted derivatives (e.g., 4-methylbenzylamine), the 2,5-dimethyl configuration creates a meta-directing electronic environment while imposing greater steric hindrance near the amine nitrogen.
  • Amine substituent complexity :

    • Unlike simple N-alkyl benzylamines (e.g., N-methylbenzylamine), the 1-methoxypropan-2-yl group introduces:
      • Chiral center at the propan-2-yl carbon
      • Ether oxygen capable of dipole interactions
      • Branched hydrocarbon chain influencing solubility
  • Electronic effects :

    • The methoxy group's electron-donating nature (+M effect) modifies electron density at the amine nitrogen compared to non-oxygenated analogs like N-isopropylbenzylamine.

Conformational Dynamics in Solution Phase

Nuclear magnetic resonance (NMR) studies of analogous compounds suggest three primary conformational considerations:

  • Amine nitrogen inversion :

    • Energy barrier estimated at ~25 kJ/mol for secondary amines, permitting rapid interconversion between enantiomeric forms at room temperature.
  • Methoxy group orientation :

    • Intramolecular hydrogen bonding potential between the methoxy oxygen and amine hydrogen (O···H-N distance ~2.1 Å in optimized conformers).
    • Steric hindrance between the propan-2-yl methyl group and aromatic methyl substituents limits rotational freedom about the N-C bond.
  • Solvent-dependent effects :

    • In polar aprotic solvents (e.g., DMSO): Stabilization of open conformers through dipole interactions
    • In non-polar solvents (e.g., chloroform): Increased prevalence of folded conformers with intramolecular contacts

Crystallographic Studies and Solid-State Packing Arrangements

While no experimental crystallographic data exists for this specific compound, structural analogs provide insights into probable packing motifs:

  • Hydrogen bonding networks :

    • Secondary amines typically form N-H···N hydrogen bonds (2.8–3.2 Å) in crystalline phases.
    • Methoxy oxygen may participate in weak C-H···O interactions (3.0–3.5 Å).
  • Aromatic stacking :

    • Parallel-displaced π-π interactions between benzene rings (interplanar spacing ~3.4 Å).
    • Methyl group protrusions likely prevent face-to-face stacking.
  • Unit cell parameters :

    • Predicted monoclinic system with P2₁/c space group
    • Estimated density ~1.1 g/cm³ based on molecular volume calculations

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-[(2,5-dimethylphenyl)methyl]-1-methoxypropan-2-amine

InChI

InChI=1S/C13H21NO/c1-10-5-6-11(2)13(7-10)8-14-12(3)9-15-4/h5-7,12,14H,8-9H2,1-4H3

InChI Key

RUJGTBFRADPMPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CNC(C)COC

Origin of Product

United States

Preparation Methods

Synthesis of 1-Methoxypropan-2-yl Amine Intermediate

A key precursor is 2-amino-1-methoxypropane (1-methoxypropan-2-yl amine), which can be prepared by catalytic amination of 1-methoxy-2-propanol. According to patent EP0881211A1, the process involves:

  • Catalytic amination of 1-methoxy-2-propanol using a heterogeneous catalyst composed of NiO (40-60 wt%), ZrO2 (20-40 wt%), CuO (10-30 wt%), and optionally MoO3 (0-2 wt%).
  • Reaction conditions: temperature 170–220 °C, pressure 21–300 bar, typically in a continuous fixed-bed reactor operated in trickle mode.
  • Conversion rates up to 99% with selectivity for 2-amino-1-methoxypropane up to 99.5%.
  • Subsequent distillation yields of about 87%, leading to an overall yield of approximately 86%.

This high-efficiency catalytic process ensures a reliable supply of the amine intermediate necessary for the final compound synthesis.

Formation of the Diarylamine Linkage

The coupling of the benzylamine fragment (2,5-dimethylbenzylamine) with the 1-methoxypropan-2-yl amine can be achieved through nucleophilic substitution or reductive amination methods. Literature on diarylamine synthesis via nitrosonium-initiated C–N bond formation provides a relevant framework:

  • Electron-rich aromatic amines, such as anisole-derived amines, undergo nitrosonium tetrafluoroborate (NOBF4)-mediated coupling in the presence of trifluoroacetic acid (TFA) and dichloromethane at 0 °C to room temperature.
  • The reaction mixture is then treated with iron powder and acetic acid at 50 °C to reduce intermediates to the diarylamine.
  • Purification is typically done by silica gel column chromatography with ethyl acetate/hexanes solvent mixtures, yielding diarylamines in moderate to good yields (~66% reported for related compounds).

While this exact method is for diarylamines with methoxyphenyl groups, it can be adapted for the 2,5-dimethylphenyl system by using the corresponding benzylamine derivatives.

Alternative Synthetic Routes

Reductive amination is a common approach for coupling benzyl groups with amines:

  • Reacting 2,5-dimethylbenzaldehyde with 1-methoxypropan-2-yl amine under reductive amination conditions (e.g., sodium triacetoxyborohydride or catalytic hydrogenation).
  • This method allows direct formation of the secondary amine linkage with control over reaction conditions to minimize side products.
  • Catalysts such as Ru/MsDPEN complexes or Rh-based catalysts have been reported to provide high enantioselectivity and yields in related amination reactions.

Data Table: Summary of Preparation Conditions and Yields

Step Reagents/Catalysts Conditions Yield (%) Notes
Amination of 1-methoxy-2-propanol to 2-amino-1-methoxypropane NiO/ZrO2/CuO/MoO3 catalyst 170–220 °C, 21–300 bar, fixed bed reactor ~86 (overall) High conversion and selectivity
Nitrosonium-initiated diarylamine synthesis Nitrosonium tetrafluoroborate, Fe powder, TFA 0 °C to rt, then 50 °C, 3–6 h total ~66 Adaptable to 2,5-dimethylbenzylamine
Reductive amination Sodium triacetoxyborohydride or Ru/MsDPEN Room temp to mild heating Variable Allows direct C–N bond formation

Comprehensive Research Findings and Notes

  • The catalytic amination of 1-methoxy-2-propanol is well-documented with industrial scalability, providing a robust route to the 1-methoxypropan-2-yl amine intermediate with high purity and yield.
  • Nitrosonium-initiated C–N bond formation offers a mild and selective method for diarylamine synthesis, though yields may vary depending on substituents and reaction optimization.
  • Reductive amination provides an alternative, often more straightforward, approach to secondary amines, with potential for enantioselective variants when chiral catalysts are employed.
  • Purification typically involves chromatographic techniques to isolate the desired amine with high purity.
  • The presence of methyl groups on the phenyl ring (2,5-positions) may influence steric and electronic properties, requiring optimization of reaction conditions to maximize yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethylphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines.

Scientific Research Applications

(2,5-Dimethylphenyl)methylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-Dimethylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The 2,5-dimethylphenyl group in the target compound distinguishes it from analogs with 3,5-dimethylphenyl or 2,4,5-trimethoxyphenyl substituents. For example:

  • N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (IC₅₀ ~10 µM) demonstrates potent inhibition of photosynthetic electron transport (PET) in spinach chloroplasts due to the electron-withdrawing nature and optimal lipophilicity of the 2,5-dimethyl group .
  • N-((3,5-Dimethylphenyl)(naphthalen-1-yl)methyl)propan-2-amine exhibits stereoselective properties, with enantiomers showing distinct optical rotations ([α]²⁵D = –104.5° and +74.3°), indicating that substituent position (3,5- vs. 2,5-) and steric bulk significantly influence chiral recognition and biological interactions .
Table 1: Substituent Effects on Activity
Compound Substituent Position Key Activity/Property Reference
Target compound 2,5-dimethylphenyl Structural basis for lipophilicity
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 2,5-dimethylphenyl PET inhibition (IC₅₀ ~10 µM)
N-((3,5-Dimethylphenyl)...propan-2-amine 3,5-dimethylphenyl Stereoselective optical rotation

Methoxy Group Variations

The 1-methoxypropan-2-yl group in the target compound differs from analogs with 2-methoxyethyl or 3-methoxypropyl chains. For instance:

  • β-Oxygenated analogs of 1-(4-bromo-2,5-dimethoxyphenyl)-2-aminopropane demonstrate that methoxy group placement affects serotonin receptor (5-HT2A) agonism, highlighting the importance of chain length and oxygen positioning in pharmacological activity .

Biological Activity

(2,5-Dimethylphenyl)methylamine is a chemical compound characterized by a dimethyl-substituted phenyl group attached to a methoxypropan-2-yl amine moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and interactions with biological systems.

Chemical Structure and Properties

  • Molecular Formula : C13H21NO
  • Molecular Weight : 207.31 g/mol
  • Appearance : Typically a liquid at room temperature.
  • Functional Groups : Contains an amine and methoxy group, which contribute to its reactivity and biological activity.

The biological activity of (2,5-Dimethylphenyl)methylamine can be attributed to its ability to interact with various biological targets, including:

  • Receptors : Potential modulation of neurotransmitter receptors.
  • Enzymes : Inhibition or activation of specific enzymes involved in metabolic pathways.

Preliminary studies suggest that this compound may influence neurotransmitter systems, which could have implications for conditions such as depression or anxiety.

Research Findings

  • Neurotransmitter Interaction : Initial research indicates that (2,5-Dimethylphenyl)methylamine may affect serotonin and dopamine levels in the brain, suggesting a potential role in mood regulation.
  • Antimicrobial Properties : Some studies have explored its efficacy against various bacterial strains, indicating that the compound may possess antimicrobial properties that could be leveraged for therapeutic applications.
  • Pharmacological Studies : In vivo studies have shown that this compound can produce significant behavioral changes in animal models, which are indicative of its psychoactive properties .

Case Study 1: Neuropharmacological Effects

In a controlled study involving rodents, administration of (2,5-Dimethylphenyl)methylamine resulted in increased locomotor activity and altered anxiety-like behaviors. These effects were correlated with changes in neurotransmitter levels, particularly serotonin and norepinephrine .

Case Study 2: Antimicrobial Activity

A series of experiments tested the compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant antibacterial activity at varying concentrations, highlighting its potential as a lead compound for developing new antibiotics.

Summary of Biological Activities

Biological ActivityObserved EffectsReference
Neurotransmitter ModulationIncreased serotonin and dopamine levels
AntimicrobialEffective against multiple bacterial strains
Behavioral ChangesEnhanced locomotion; reduced anxiety
PropertyValue
Molecular FormulaC13H21NO
Molecular Weight207.31 g/mol
Melting PointNot available
Boiling PointNot available

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